2-(2-Ethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
2-(2-Ethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinoline-derived compound featuring a 2-ethoxyphenyl substituent at position 2 and a carboxylic acid group at position 6 of the heterocyclic core. The 4-oxo-1,4-dihydroquinoline scaffold is structurally analogous to fluoroquinolones, a class of antibiotics, but its substitution pattern distinguishes it from conventional derivatives.
Properties
CAS No. |
90034-42-7 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-2-23-17-6-4-3-5-12(17)15-10-16(20)13-9-11(18(21)22)7-8-14(13)19-15/h3-10H,2H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
RBPKOXZYDHXUAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions One common method is the condensation of 2-ethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the ethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
2-(2-Ethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives with modifications at positions 2, 3, 6, and 7 have been extensively studied for diverse biological activities. Below is a systematic comparison of the target compound with its structural analogs, emphasizing substituent effects on physicochemical properties and bioactivity.
Substituent Position and Electronic Effects
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives: Compounds such as 8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (, compound 6) and 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (, compound 8) feature a carboxylic acid group at position 3. The 3-carboxylate derivatives are often associated with metal chelation and antimicrobial activity .
- This structural variation may enhance interactions with enzymatic targets but reduce lipophilicity .
Substituent Type and Bioactivity
- However, the ethoxy group’s electron-donating nature may stabilize resonance structures, influencing binding to biological targets . 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (): Dimethoxy substituents increase steric bulk and electron density, which may alter solubility and metabolic stability compared to the single ethoxy group in the target compound .
- N-Substituted Piperazinyl Derivatives (): Compounds like 4o (chlorophenyl and methoxyimino substituents) and 4r (2,4-dichlorophenyl group) demonstrate how piperazinyl modifications enhance antibacterial activity.
Physicochemical Properties
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